IQ-1S

Overview

Description

Mechanism of Action

Target of Action

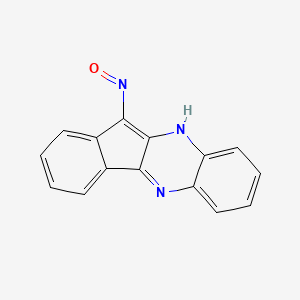

IQ-1S, also known as 11-nitroso-10H-indeno[1,2-b]quinoxaline, this compound free acid, or this compound (free acid), primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK3 . JNKs are involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

This compound acts as a selective inhibitor of JNK3, demonstrating high affinity for JNK3 compared to JNK1 and JNK2 . It inhibits JNK enzymatic activity, leading to a reduction in JNK-dependent phosphorylation of c-Jun . This interaction suppresses the JNK signaling pathway, which is implicated in neurodegenerative diseases and other conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway. By inhibiting JNK3, this compound suppresses the activation of this pathway, which plays a crucial role in cellular responses to stress and is associated with neurodegenerative processes . The suppression of this pathway can prevent the development of diseases like Alzheimer’s disease (AD) and potentially other neurodegenerative diseases .

Result of Action

This compound has been shown to have neuroprotective effects. In studies, treatment with this compound led to the suppression of neurodegenerative processes in the cerebral cortex of rats . This was evidenced by an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index . These results suggest that this compound could be a promising strategy for the prevention of early neurodegenerative disorders and possibly the treatment of AD .

Biochemical Analysis

Biochemical Properties

11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its highly reactive binding sites. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anti-inflammatory, antimicrobial, anticancer, and JNK inhibitory properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, its anti-inflammatory effects are due to its ability to inhibit specific enzymes involved in the inflammatory response.

Molecular Mechanism

At the molecular level, 11-nitroso-10H-indeno[1,2-b]quinoxaline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with nucleophilic sites on biomolecules, forming stable complexes that modulate their activity . This interaction is crucial for its biological activity, including its anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 11-nitroso-10H-indeno[1,2-b]quinoxaline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained biological effects, such as prolonged inhibition of inflammatory responses.

Dosage Effects in Animal Models

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

11-nitroso-10H-indeno[1,2-b]quinoxaline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into active metabolites that exert biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 11-nitroso-10H-indeno[1,2-b]quinoxaline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IQ-1S involves the formation of the indenoquinoxaline core followed by the introduction of the oxime group. The reaction typically starts with the condensation of an indanone derivative with an o-phenylenediamine to form the indenoquinoxaline scaffold. The oxime group is then introduced through a reaction with hydroxylamine under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reactions and optimizing conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

IQ-1S primarily undergoes reactions involving its oxime and quinoxaline functionalities. These include:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The quinoxaline ring can be reduced under specific conditions.

Substitution: The oxime group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or metal hydrides are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group

Major Products

Oxidation: Nitrile oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted oxime derivatives

Scientific Research Applications

IQ-1S has a wide range of applications in scientific research:

Chemistry: Used as a tool to study JNK pathways and their role in various chemical processes.

Biology: Employed in the investigation of cellular signaling pathways, particularly those involving JNKs.

Medicine: Explored for its potential therapeutic effects in diseases such as rheumatoid arthritis, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK-related pathways .

Comparison with Similar Compounds

Similar Compounds

SP600125: Another JNK inhibitor with a broader range of kinase inhibition.

JNK-IN-8: A highly selective JNK inhibitor with irreversible binding properties.

AS601245: A JNK inhibitor with additional activity against other kinases .

Uniqueness of IQ-1S

This compound stands out due to its high specificity for JNKs, particularly JNK3, and its non-cytotoxic nature. This makes it a valuable tool for studying JNK-related pathways without off-target effects. Its ability to inhibit pro-inflammatory cytokine production also highlights its potential therapeutic applications .

Biological Activity

IQ-1S, a selective inhibitor of c-Jun N-terminal kinase (JNK), has garnered attention for its significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article delves into the mechanisms of action, experimental findings, and potential clinical applications of this compound, drawing from diverse research sources to provide a comprehensive overview.

This compound (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt) functions primarily by inhibiting JNK, a critical mitogen-activated protein kinase involved in various cellular processes, including inflammation and apoptosis. JNK activation is associated with the production of pro-inflammatory cytokines and the regulation of cell survival pathways. By inhibiting JNK, this compound reduces the expression of key inflammatory mediators.

In Vitro Studies

Research has demonstrated that this compound effectively modulates the activity of activated human immune cells. In a study involving human monocytes/macrophages and T cells:

- Monocyte/macrophage Response : Treatment with this compound (0.5-25 µM) significantly decreased the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-10 in macrophage cultures activated by lipopolysaccharides (LPS) . Additionally, it reduced the percentage of CCR7-positive cells in these cultures.

- T Cell Response : In activated T cell cultures, this compound led to a reduction in CD25-positive cells across both CD4-positive and CD4-negative compartments. Notably, central memory T cells exhibited greater sensitivity to this compound-mediated suppression compared to naïve T cells .

These findings suggest that this compound could serve as a promising candidate for anti-inflammatory therapies targeting both macrophages and T cells.

Neuroprotective Effects

Beyond its anti-inflammatory properties, this compound has been implicated in neuroprotection. Studies indicate that JNK inhibition can prevent neuronal apoptosis and promote cell survival under conditions of stress such as ischemia. For instance:

- Calcium Homeostasis : this compound plays a role in maintaining calcium ion balance within neurons, which is crucial for neuronal viability during ischemic events. Disruption in calcium homeostasis is a significant factor in neuronal injury .

- Apoptosis Modulation : The compound has been shown to influence apoptotic pathways by modulating the expression of proteins like cytochrome C and caspases during reoxygenation periods after hypoxic conditions . This suggests that this compound may help protect against neurodegenerative conditions linked to oxidative stress.

Case Studies and Experimental Evidence

A variety of experimental models have been employed to assess the efficacy of this compound:

These studies reinforce the potential therapeutic applications of this compound in inflammatory diseases and neuroprotection.

Properties

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.